molecular formula C9H12ClN3O5 B12876446 5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide

5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide

Cat. No.: B12876446
M. Wt: 277.66 g/mol
InChI Key: VLDAUUKLXGFGSW-UUOKFMHZSA-N
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Description

5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole nucleosides. This compound is structurally characterized by the presence of a chloro group at the 5-position of the imidazole ring and a ribofuranosyl group attached to the nitrogen atom at the 1-position. It is known for its significant role in various biochemical and pharmacological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloroimidazole-4-carboxamide with a ribofuranosyl donor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes protection and deprotection steps to ensure the selective formation of the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole nucleosides .

Scientific Research Applications

5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking natural substrates, thereby interfering with biochemical pathways. The compound may also activate or inhibit signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C9H12ClN3O5

Molecular Weight

277.66 g/mol

IUPAC Name

5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C9H12ClN3O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1

InChI Key

VLDAUUKLXGFGSW-UUOKFMHZSA-N

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl)C(=O)N

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)Cl)C(=O)N

Origin of Product

United States

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